REACTION_CXSMILES
|
C(OC(=O)[C:5]([C:15](=[O:17])[CH3:16])([CH2:12][CH2:13][CH3:14])[CH2:6][C:7]([O:9]CC)=[O:8])C.Cl>[Cl-].[Na+].O>[C:15]([CH:5]([CH2:12][CH2:13][CH3:14])[CH2:6][C:7]([OH:9])=[O:8])(=[O:17])[CH3:16] |f:2.3.4|
|
Name
|
oil
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-acetyl-2-propyl-succinic acid diethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC(=O)OCC)(CCC)C(C)=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
brine
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with EtOAc (4×150 ml)
|
Type
|
EXTRACTION
|
Details
|
the combined extracts are extracted with 2N aqueous NaOH solution (4×100 ml)
|
Type
|
TEMPERATURE
|
Details
|
The NaOH solution is then cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with EtOAc (4×200 ml)
|
Type
|
WASH
|
Details
|
the combined extracts are washed with brine (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo, which
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C(CC(=O)O)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |